

The Pharmacological Profile of TAS4464 Hydrochloride: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	TAS4464 hydrochloride	
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Abstract

TAS4464 hydrochloride is a potent and highly selective, first-in-class small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] By targeting the initial step of the neddylation cascade, TAS4464 effectively disrupts the function of Cullin-RING ligases (CRLs), leading to the accumulation of CRL substrate proteins and subsequent induction of cell cycle arrest and apoptosis in cancer cells.[2][4] Preclinical studies have demonstrated its broad-spectrum antitumor activity in both hematological and solid tumor models.[3][5] A first-in-human Phase 1 clinical trial has provided initial safety, pharmacokinetic, and pharmacodynamic data. This technical guide provides a comprehensive overview of the pharmacological profile of TAS4464 hydrochloride, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Mechanism of Action

TAS4464 is a mechanism-based inhibitor of NAE, the E1 enzyme that initiates the neddylation pathway.[6] Neddylation is a post-translational modification process analogous to ubiquitination, where the ubiquitin-like protein NEDD8 is conjugated to substrate proteins, most notably the cullin family of proteins.[7] This process is critical for the activation of CRLs, the largest family of E3 ubiquitin ligases, which target a wide array of proteins for proteasomal degradation.[7][8]

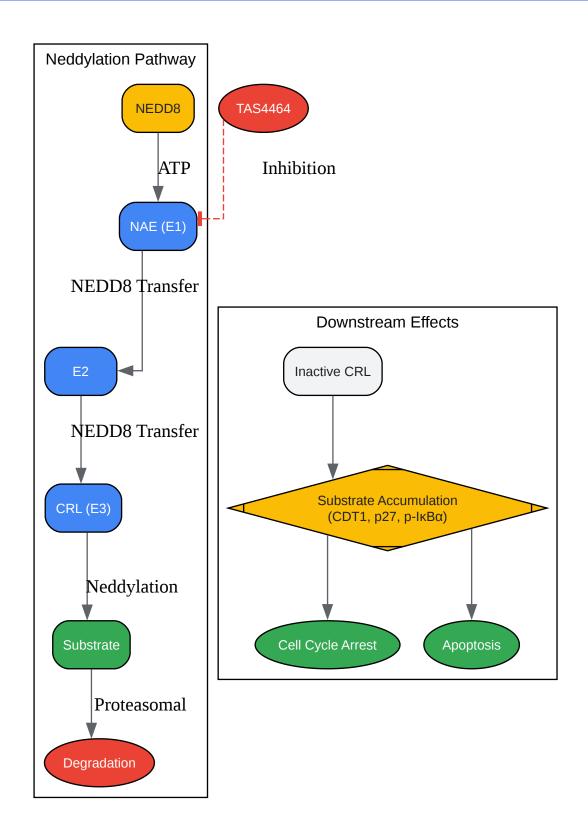






By selectively inhibiting NAE, TAS4464 prevents the transfer of NEDD8 to its E2 conjugating enzyme, thereby blocking the neddylation and activation of cullins.[2][6] This leads to the inactivation of CRLs and the subsequent accumulation of their substrate proteins, which include key regulators of cell cycle progression and cell survival such as CDT1, p27, and phosphorylated IkBa.[2][3][5] The accumulation of these substrates disrupts normal cellular processes, leading to cell cycle arrest, DNA damage, and ultimately, apoptosis in cancer cells. [4][8]





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Caption: Mechanism of action of TAS4464 hydrochloride.



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Quantitative Pharmacological Data

The following tables summarize the key quantitative data for TAS4464 hydrochloride.

Table 1: In Vitro Inhibitory Activity

Target/Assay	IC50 (nM)	Cell Line/System	Reference
NEDD8 Activating Enzyme (NAE)	0.955	Cell-free assay	[1][9]
SUMO Activating Enzyme (SAE)	1280	Cell-free assay	[4]
Ubiquitin Activating Enzyme (UAE)	449	Cell-free assay	[4]

Table 2: In Vitro Anti-proliferative Activity (IC50, nM)

Cell Line	Cancer Type IC50 (nM)		Reference	
CCRF-CEM	Acute Lymphoblastic Leukemia	1.6 - 460	[4]	
Patient-derived	Acute Myeloid Leukemia (AML)	1.60 - 460.00	[4]	
Patient-derived	Diffuse Large B-cell Lymphoma (DLBCL)	0.70 - 4223.00	[4]	
Patient-derived	Small Cell Lung Cancer (SCLC)	0.2	[4]	

Table 3: Preclinical and Clinical Pharmacokinetic Parameters



Species	Dosing	Cmax	AUC	Reference
Mouse (CCRF- CEM xenograft)	100 mg/kg (IV, single dose)	-	-	[6]
Human (Phase 1)	10-56 mg/m² (IV, weekly)	Dose-dependent	334 to 3033 ng•hr/mL	[1]

Experimental Protocols

This section details the methodologies for key experiments cited in the pharmacological profiling of TAS4464.

NEDD8-Activating Enzyme (NAE) Inhibition Assay

A cell-free enzymatic assay is used to determine the inhibitory activity of TAS4464 against NAE. While specific proprietary details of the assay used for TAS4464 are not publicly available, a general protocol for an in vitro NAE assay is as follows:

Principle: The assay measures the transfer of NEDD8 from the E1 enzyme (NAE) to the E2 enzyme (Ubc12), which is an ATP-dependent process. Inhibition of NAE by TAS4464 reduces the formation of the NEDD8-E2 conjugate.

Generalized Protocol:

- Reaction Mixture Preparation: A reaction buffer containing recombinant human NAE, Ubc12, and NEDD8 is prepared.
- Compound Incubation: TAS4464 at various concentrations is pre-incubated with the NAE enzyme.
- Reaction Initiation: The reaction is initiated by the addition of ATP.
- Reaction Termination: After a defined incubation period, the reaction is stopped by adding a quenching buffer.
- Detection: The formation of the NEDD8-Ubc12 conjugate is quantified, typically using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or by detecting the



depletion of a labeled substrate.[4]

Cell Viability Assay

The anti-proliferative activity of TAS4464 is assessed using a luminescence-based cell viability assay.

Principle: The CellTiter-Glo® 3D Cell Viability Assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP levels corresponds to a reduction in cell viability.

Detailed Protocol (based on manufacturer's instructions):[2][3][5][10][11]

- Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere or form spheroids.
- Compound Treatment: Cells are treated with a serial dilution of TAS4464 hydrochloride or vehicle control for a specified duration (e.g., 72 hours).[1]
- Reagent Preparation: The CellTiter-Glo® 3D Reagent is thawed and equilibrated to room temperature.
- Assay Procedure:
 - An equal volume of CellTiter-Glo® 3D Reagent is added to each well.
 - The plate is placed on an orbital shaker for 5 minutes to induce cell lysis.
 - The plate is incubated at room temperature for an additional 25 minutes to stabilize the luminescent signal.
- Data Acquisition: Luminescence is measured using a plate reader.
- Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Western Blot Analysis for Pharmacodynamic Markers



Western blotting is employed to detect the inhibition of cullin neddylation and the accumulation of CRL substrates.

Principle: This technique separates proteins by size, allowing for the detection of specific proteins using antibodies. A decrease in the band corresponding to neddylated cullin and an increase in the bands for substrates like p27 indicate NAE inhibition.

Generalized Protocol:[8][9]

- Cell Lysis: Cells treated with TAS4464 are lysed in a suitable buffer to extract total protein.
- Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
- SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel.
- Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.
- Blocking: The membrane is blocked to prevent non-specific antibody binding.
- Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for neddylated cullin, total cullin, p27, or other CRL substrates.
- Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.



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Caption: A typical experimental workflow for evaluating TAS4464.

Preclinical In Vivo Studies

TAS4464 has demonstrated significant antitumor activity in various preclinical xenograft models of both hematologic and solid tumors.[2][3]

Experimental Design:

- Animal Models: Immunocompromised mice (e.g., NOD-SCID) are typically used, bearing subcutaneous or systemic human tumor xenografts (e.g., CCRF-CEM, GRANTA-519).[6][10]
- Dosing and Administration: TAS4464 is administered intravenously, often on a weekly or twice-weekly schedule, at doses ranging from 25 to 100 mg/kg.[2][6]
- Efficacy Assessment: Antitumor efficacy is evaluated by measuring tumor volume over time.
 Complete tumor regression has been observed in some models.[2][6]
- Pharmacodynamic Assessment: Tumor tissues are collected at various time points after treatment to assess the inhibition of cullin neddylation and the accumulation of CRL substrates via western blotting.[2]

Clinical Development

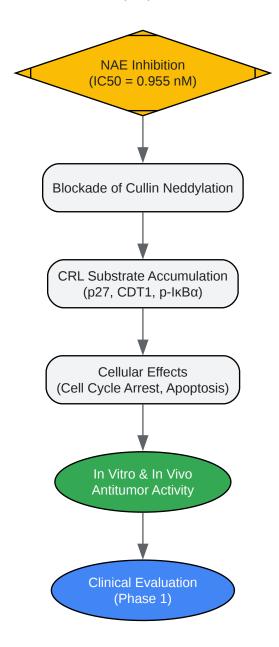
A first-in-human, open-label, Phase 1 clinical trial of TAS4464 was conducted in patients with advanced solid tumors (JapicCTI-173488).[1][12] A separate Phase 1/2 study was initiated for patients with multiple myeloma or lymphoma (NCT02978235).[13]

Phase 1 Study in Solid Tumors:

- Primary Objective: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).[12]
- Dosing: TAS4464 was administered as a 1-hour intravenous infusion on a weekly schedule, with doses escalating from 10 mg/m².[1]
- Key Findings:



- The MTD was not determined due to dose-dependent and reversible elevations in liver function tests (LFTs).[1][12]
- The most common treatment-related adverse events were abnormal LFTs and gastrointestinal effects.[12]
- No complete or partial responses were observed, though one patient achieved prolonged stable disease.[12]
- Pharmacokinetic analysis showed dose-proportional increases in exposure.[1]





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Caption: Logical relationship of TAS4464's effects.

Conclusion

TAS4464 hydrochloride is a potent and selective inhibitor of the NEDD8-activating enzyme with a well-defined mechanism of action. It has demonstrated significant preclinical antitumor activity across a broad range of cancer models. While the initial clinical development in solid tumors was hampered by hepatotoxicity, the compound's potent anti-cancer properties warrant further investigation, potentially in different therapeutic combinations or specific patient populations, to fully realize its therapeutic potential. This technical guide provides a foundational understanding of the pharmacological profile of TAS4464 for researchers and drug development professionals.

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